molecular formula C18H13N3OS B3038410 2-amino-5-methyl-4-(2-thienyl)-4H-pyrano[3,2-c]quinoline-3-carbonitrile CAS No. 861208-28-8

2-amino-5-methyl-4-(2-thienyl)-4H-pyrano[3,2-c]quinoline-3-carbonitrile

Cat. No.: B3038410
CAS No.: 861208-28-8
M. Wt: 319.4 g/mol
InChI Key: JSYCXHHAYGOEJG-UHFFFAOYSA-N
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Description

2-amino-5-methyl-4-(2-thienyl)-4H-pyrano[3,2-c]quinoline-3-carbonitrile is a heterocyclic compound that incorporates a quinoline core, a thiophene ring, and a pyran ring. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-5-methyl-4-(2-thienyl)-4H-pyrano[3,2-c]quinoline-3-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2-amino-5-methyl-4-(2-thienyl)quinoline-3-carbonitrile with appropriate reagents to form the pyrano ring. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to scale up the process. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to produce large quantities of the compound efficiently and cost-effectively .

Chemical Reactions Analysis

Types of Reactions

2-amino-5-methyl-4-(2-thienyl)-4H-pyrano[3,2-c]quinoline-3-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs .

Scientific Research Applications

2-amino-5-methyl-4-(2-thienyl)-4H-pyrano[3,2-c]quinoline-3-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-amino-5-methyl-4-(2-thienyl)-4H-pyrano[3,2-c]quinoline-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to the observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

    2-amino-5-methyl-4-(2-thienyl)quinoline-3-carbonitrile: Lacks the pyrano ring but shares the quinoline and thiophene moieties.

    4H-pyrano[3,2-c]quinoline derivatives: Similar core structure but different substituents on the pyrano and quinoline rings.

Uniqueness

2-amino-5-methyl-4-(2-thienyl)-4H-pyrano[3,2-c]quinoline-3-carbonitrile is unique due to the combination of the quinoline, thiophene, and pyrano rings in a single molecule. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

IUPAC Name

2-amino-5-methyl-4-thiophen-2-yl-4H-pyrano[3,2-c]quinoline-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3OS/c1-10-15-16(14-7-4-8-23-14)12(9-19)18(20)22-17(15)11-5-2-3-6-13(11)21-10/h2-8,16H,20H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSYCXHHAYGOEJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C3=C1C(C(=C(O3)N)C#N)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801150955
Record name 2-Amino-5-methyl-4-(2-thienyl)-4H-pyrano[3,2-c]quinoline-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801150955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

861208-28-8
Record name 2-Amino-5-methyl-4-(2-thienyl)-4H-pyrano[3,2-c]quinoline-3-carbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=861208-28-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-5-methyl-4-(2-thienyl)-4H-pyrano[3,2-c]quinoline-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801150955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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